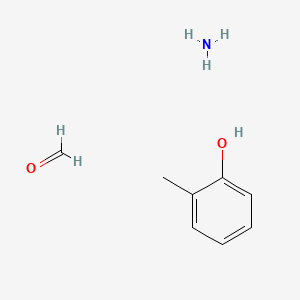
Azane;formaldehyde;2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;formaldehyde;2-methylphenol, is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. This particular compound is known for its excellent mechanical properties, thermal stability, and resistance to chemical corrosion .
Vorbereitungsmethoden
The preparation of formaldehyde, polymer with ammonia and 2-methylphenol, typically involves the condensation reaction of formaldehyde with 2-methylphenol (also known as o-cresol) in the presence of ammonia. The reaction is usually catalyzed by an acid or base. The process can be carried out using various methods such as solvent method, melt method, or thermal curing .
Solvent Method: In this method, the reactants are dissolved in a suitable solvent, and the reaction is carried out at a controlled temperature. The polymer is then precipitated out by adding a non-solvent.
Melt Method: This method involves heating the reactants to a high temperature until they melt and react to form the polymer.
Thermal Curing: In this method, the reactants are mixed and then heated to a high temperature to initiate the polymerization reaction.
Analyse Chemischer Reaktionen
Azane;formaldehyde;2-methylphenol, undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Condensation: The polymer can undergo further condensation reactions with other phenolic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azane;formaldehyde;2-methylphenol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is used in the preparation of various biological samples and as a fixative in histology.
Medicine: It is used in the development of medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with ammonia and 2-methylphenol, involves the formation of a three-dimensional network structure through the condensation reaction of formaldehyde with 2-methylphenol and ammonia. The polymerization process is facilitated by the presence of catalysts, which help in the formation of strong covalent bonds between the monomer units. The resulting polymer has a highly cross-linked structure, which imparts its unique properties such as high thermal stability, mechanical strength, and resistance to chemical corrosion .
Vergleich Mit ähnlichen Verbindungen
Azane;formaldehyde;2-methylphenol, can be compared with other similar compounds such as:
Formaldehyde, polymer with phenol: This compound is also a phenolic resin but is made using phenol instead of 2-methylphenol. It has similar properties but may differ in terms of thermal stability and mechanical strength.
Formaldehyde, polymer with urea: This compound is known as urea-formaldehyde resin and is used in the production of adhesives and coatings. It has different properties compared to phenolic resins, such as lower thermal stability.
These comparisons highlight the uniqueness of formaldehyde, polymer with ammonia and 2-methylphenol, in terms of its specific properties and applications.
Eigenschaften
CAS-Nummer |
68003-26-9 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
azane;formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O.H3N/c1-6-4-2-3-5-7(6)8;1-2;/h2-5,8H,1H3;1H2;1H3 |
InChI-Schlüssel |
GWSUEYSRAAIJAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O.N |
Kanonische SMILES |
CC1=CC=CC=C1O.C=O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















